molecular formula C18H16O5 B2686442 (2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one CAS No. 859133-97-4

(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B2686442
CAS No.: 859133-97-4
M. Wt: 312.321
InChI Key: IAYCHLWZCYSNRX-PXNMLYILSA-N
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Description

(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one is a complex organic compound with a unique structure that includes a benzofuran ring, hydroxyl group, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one typically involves the condensation of 2,4-dimethoxybenzaldehyde with a suitable precursor that forms the benzofuran ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The double bond in the benzofuran ring can be reduced to form a dihydro derivative.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential bioactivity. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development. Studies may focus on its effects on cellular processes, enzyme inhibition, and receptor binding.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Research may explore its use as an anti-inflammatory, antioxidant, or anticancer agent. Its ability to modulate biological pathways could lead to the development of new treatments for various diseases.

Industry

In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility makes it a valuable intermediate in the synthesis of a wide range of products.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-hydroxy-7-methyl-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-10-14(19)7-6-13-17(20)16(23-18(10)13)8-11-4-5-12(21-2)9-15(11)22-3/h4-9,19H,1-3H3/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYCHLWZCYSNRX-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=C(C=C(C=C3)OC)OC)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1O/C(=C\C3=C(C=C(C=C3)OC)OC)/C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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